molecular formula C20H20N2O2 B5695562 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide

Cat. No. B5695562
M. Wt: 320.4 g/mol
InChI Key: WUPRKNNRKHTUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, also known as FMIA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide exerts its biological effects by binding to and modulating the activity of certain proteins in the body. Specifically, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to bind to the protein HSP90, which plays a key role in regulating the activity of other proteins involved in cell growth and survival. By inhibiting HSP90, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can induce apoptosis in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on cancer cells and neurons, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its biological effects, making it a well-characterized compound for use in experiments. However, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide also has some limitations. It is a relatively new compound, and more research is needed to fully understand its biological effects and potential applications. Additionally, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can be expensive to synthesize, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. One area of interest is in developing new drugs based on the structure of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. By modifying the structure of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, researchers may be able to develop more potent and selective compounds for use in treating cancer and neurodegenerative diseases. Another area of interest is in studying the effects of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide on other proteins in the body. By identifying new protein targets for 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, researchers may be able to uncover new applications for this compound. Finally, more research is needed to understand the long-term effects of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide on the body, including its potential side effects and toxicity.

Synthesis Methods

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can be synthesized using a multistep process that involves the reaction of 2-phenylethylamine with 3-formyl-2-methylindole in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to yield 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. This method has been optimized to produce high yields of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide with high purity.

Scientific Research Applications

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been studied for its potential applications in various fields, including cancer research, neurobiology, and drug discovery. In cancer research, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been used as a lead compound in the development of new drugs.

properties

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15-18(14-23)17-9-5-6-10-19(17)22(15)13-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,14H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPRKNNRKHTUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCCC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide

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